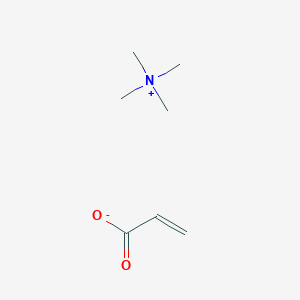
Tetramethylammonium acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium acrylate is a chemical compound with the molecular formula C7H15NO2. It is also known as this compound. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylammonium acrylate can be synthesized through the reaction of tetramethylammonium hydroxide with acrylic acid. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation or crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of methanaminium, N,N,N-trimethyl-, 2-propenoate involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps such as filtration and distillation to obtain a high-purity product. The compound is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used in substitution reactions, and the conditions depend on the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tetramethylammonium acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of methanaminium, N,N,N-trimethyl-, 2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst or inhibitor in various biochemical pathways, depending on its concentration and the specific target. The pathways involved may include metabolic processes, signal transduction, and gene expression.
Comparison with Similar Compounds
Tetramethylammonium acrylate can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium chloride
- Tetramethylammonium bromide
- Tetramethylammonium hydroxide
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its acrylate group, which imparts distinct reactivity and applications compared to other quaternary ammonium salts.
Properties
CAS No. |
16431-85-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
prop-2-enoate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChI Key |
UBUNGTDUKIRAGR-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.C=CC(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C.C=CC(=O)[O-] |
Key on ui other cas no. |
16431-85-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















